molecular formula C44H42BrN3O9 B12419211 Angiogenesis inhibitor 3

Angiogenesis inhibitor 3

Cat. No.: B12419211
M. Wt: 836.7 g/mol
InChI Key: MLOAMUYYMSJIRP-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is particularly significant in the context of cancer treatment, as it can prevent the growth and spread of tumors by restricting their blood supply . Angiogenesis Inhibitor 3 has shown promise in various preclinical and clinical studies, making it a valuable asset in the fight against cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 3 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Angiogenesis Inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological properties. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .

Comparison with Similar Compounds

  • Cabozantinib (Cometriq)
  • Everolimus (Afinitor)
  • Lenalidomide (Revlimid)
  • Lenvatinib mesylate (Lenvima)
  • Pazopanib (Votrient)
  • Ramucirumab (Cyramza)
  • Regorafenib (Stivarga)

Properties

Molecular Formula

C44H42BrN3O9

Molecular Weight

836.7 g/mol

IUPAC Name

[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate

InChI

InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1

InChI Key

MLOAMUYYMSJIRP-HEVIKAOCSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC

Origin of Product

United States

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